REACTION_SMILES
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[C:1]([OH:2])(=[O:3])[CH3:4].[CH3:33][CH2:34][CH2:35][CH2:36][CH2:37][CH:38]([CH3:39])[CH3:40].[Cl:23][c:24]1[n:25][cH:26][c:27]([C:28](=[O:29])[NH2:30])[cH:31][cH:32]1.[K+:17].[K+:18].[NH2:5][C:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([OH:14])[cH:12][cH:13]1)([CH3:15])[CH3:16].[O-:19][C:20]([O-:21])=[O:22]>>[NH2:5][C:6]([CH2:7][c:8]1[cH:9][cH:10][c:11]([O:14][c:24]2[n:25][cH:26][c:27]([C:28](=[O:29])[NH2:30])[cH:31][cH:32]2)[cH:12][cH:13]1)([CH3:15])[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(N)Cc1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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CC(C)(N)Cc1ccc(Oc2ccc(C(N)=O)cn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |